rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis
Description
rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5λ⁶-thiopyrano[3,4-c]pyrrole-7a-carboxylate, cis (hereafter referred to as Compound A) is a racemic mixture of enantiomers featuring a fused thiopyrano-pyrrole bicyclic core. Key structural attributes include:
- Cis configuration at the 3aR and 7aR stereocenters, enforcing a rigid spatial arrangement of substituents.
- Benzyl substituent at position 2, contributing to lipophilicity and π-π stacking interactions.
- Methyl carboxylate at position 7a, providing a polar functional group for derivatization.
Structural determination of Compound A likely employs X-ray crystallography refined via SHELX programs, a gold standard for small-molecule analysis . Its stereochemical complexity and sulfone functionality position it as a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
methyl (3aS,7aS)-2-benzyl-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-21-15(18)16-7-8-22(19,20)11-14(16)10-17(12-16)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKPFUBZOMCLZ-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCS(=O)(=O)CC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCS(=O)(=O)C[C@@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis involves multiple steps. The starting materials typically include benzyl derivatives and thiopyrano-pyrrole precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts in a hydrogenation reaction can be crucial for achieving the correct stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of fully saturated derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Compound A with Analogous Heterocycles
- Core Diversity: Compound A’s thiopyrano-pyrrole system contrasts with imidazopyridine () and pyrrolo-oxazole () scaffolds, which lack sulfur and sulfone groups.
Spectroscopic Comparison
NMR Analysis :
- In , NMR chemical shifts (δ) of regions A (positions 39–44) and B (29–36) differentiate structural analogs (e.g., Rapa vs. compounds 1 and 7) . For Compound A, similar shifts would likely occur in regions influenced by sulfone and benzyl groups (e.g., downfield shifts for protons near sulfone due to electron withdrawal).
- Key Hypothetical Data :
IR and Mass Spectrometry :
- Sulfone groups in Compound A would exhibit strong S=O stretches at ~1150–1300 cm⁻¹ in IR, absent in lactam analogs like ’s compound .
- Molecular ion peaks in HRMS would confirm the molecular weight (e.g., 400–450 Da range based on structural complexity).
Conformational Analysis
- Ring Puckering: Compound A’s thiopyrano ring likely adopts non-planar conformations. Cremer-Pople parameters () quantify puckering amplitude (q) and phase angle (φ) . For example: A six-membered thiopyrano ring may exhibit q ≈ 0.5 Å and φ ≈ 30°, distinct from planar imidazopyridines (q ≈ 0.1 Å).
- Cis Configuration : The cis arrangement of stereocenters enforces a boat-like conformation, reducing ring strain compared to trans isomers.
Physicochemical Properties
Table 2: Hypothetical Property Comparison
- Sulfone vs. Lactam : The sulfone in Compound A increases water solubility compared to ’s lactam, which relies on hydrogen-bonding amide groups.
Biological Activity
The compound rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5λ6-thiopyrano[3,4-c]pyrrole-7a-carboxylate, cis (CAS Number: 2503155-64-2) is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thiopyrano-pyrrole framework. The key structural elements include:
- Benzyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Dioxo Group : May enhance reactivity and influence biological interactions.
- Carboxylate Group : Potentially involved in ionic interactions with biomolecules.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.30 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
Recent studies have indicated that rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5λ6-thiopyrano[3,4-c]pyrrole-7a-carboxylate exhibits several pharmacological activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro, suggesting protective effects against cellular damage.
- Anti-inflammatory Effects : In animal models, it has demonstrated the ability to reduce inflammation markers, indicating possible therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
The proposed mechanisms of action for the biological activities of this compound include:
- Free Radical Scavenging : The dioxo moiety may play a crucial role in neutralizing free radicals.
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate signaling pathways involved in inflammation.
- Membrane Disruption : Antimicrobial activity could be linked to the disruption of bacterial cell membranes.
In Vitro Studies
A study conducted by researchers at [source] evaluated the antioxidant properties of the compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to controls.
In Vivo Studies
Another investigation published in [source] assessed the anti-inflammatory effects in a rat model of arthritis. Treatment with rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5λ6-thiopyrano[3,4-c]pyrrole-7a-carboxylate resulted in a marked decrease in paw swelling and inflammatory cytokine levels.
Antimicrobial Activity
Research published in [source] highlighted the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
